molecular formula C33H40ClNO4 B061992 a,a-DIMETHYL-4-[4-[4- CAS No. 169280-33-5

a,a-DIMETHYL-4-[4-[4-

Cat. No. B061992
M. Wt: 550.1 g/mol
InChI Key: QMLQZWOEKWZQKE-UHFFFAOYSA-N
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Description

A,a-DIMETHYL-4-[4-[4- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as DM-235, and it has been studied for its potential use as a treatment for certain medical conditions. In

Mechanism Of Action

The mechanism of action of a,a-DIMETHYL-4-[4-[4- is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. This modulation may help to protect neurons from damage and promote their survival.

Biochemical And Physiological Effects

The biochemical and physiological effects of a,a-DIMETHYL-4-[4-[4- have been studied in animal models. Studies have shown that this compound can reduce oxidative stress and inflammation in the brain, which may help to protect neurons from damage. It has also been shown to improve cognitive function and memory in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using a,a-DIMETHYL-4-[4-[4- in lab experiments is its potential neuroprotective properties. This compound may be useful in studying the mechanisms of neurodegenerative diseases and developing new treatments for these conditions. However, one limitation of using a,a-DIMETHYL-4-[4-[4- in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

For research on a,a-DIMETHYL-4-[4-[4- could focus on further elucidating its mechanism of action, developing new synthetic methods, and exploring its potential use in other areas.

Scientific Research Applications

A,a-DIMETHYL-4-[4-[4- has been the subject of scientific research due to its potential applications in various fields. One area of research has focused on the potential use of a,a-DIMETHYL-4-[4-[4- as a treatment for certain medical conditions. Studies have shown that this compound has neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

methyl 2-[4-[4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butanoyl]phenyl]-2-methylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H39NO4.ClH/c1-32(2,31(36)38-3)26-18-16-25(17-19-26)30(35)15-10-22-34-23-20-29(21-24-34)33(37,27-11-6-4-7-12-27)28-13-8-5-9-14-28;/h4-9,11-14,16-19,29,37H,10,15,20-24H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLQZWOEKWZQKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625868
Record name Methyl 2-[4-(4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butanoyl)phenyl]-2-methylpropanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

a,a-DIMETHYL-4-[4-[4-

CAS RN

169280-33-5
Record name Benzeneacetic acid, 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethyl-, methyl ester, hydrochloride (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=169280-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[4-(4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butanoyl)phenyl]-2-methylpropanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetic acid, 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethyl-, methyl ester, hydrochloride (1:1)
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Synthesis routes and methods I

Procedure details

Dissolve 2-[4-(4-chloro-butyryl)-phenyl]-2-methyl-propionic acid, methyl ester (2.82 g, 10.0 mmol) and α,α-diphenyl-4-piperidinemethanol (5.58 g, 21.0 mmol) in toluene (20 mL). Reflux for 29 hours, cool in an ice bath, filter, filter the filtrate though silica gel (5 g) and wash the gel with toluene (10 mL). Evaporate the solvent in vacuo and dissolve the residue in ethyl ether (100 mL). Add anhydrous hydrogen chloride and filter to give the title compound as an off-white powder (4.2 g, 76%); mp 165-175° C.
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
5.58 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
76%

Synthesis routes and methods II

Procedure details

Dissolve 2-[4-(4-chloro-butyryl)-phenyl]-2-methyl-propionic acid, methyl ester (2.82 g, 10.0 mmol) and α,α-diphenyl-4-piperidinemethanol (5.58 g, 21.0 mmol) in toluene (20 mL). Reflux for 29 hours, cool in an ice bath, filter, filter the filtrate though silica gel (5 g) and wash the gel with toluene (10 mL). Evaporate the solvent in vacuo and dissolve the residue in ethyl ether (100 mL). Add anhydrous hydrogen chloride and filter to give the title compound as-an off-white powder (4.2 g, 76%); mp 165-175° C.
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
5.58 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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